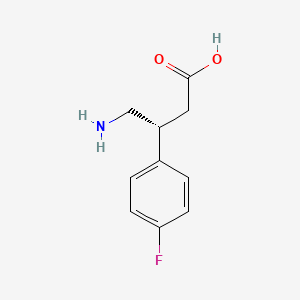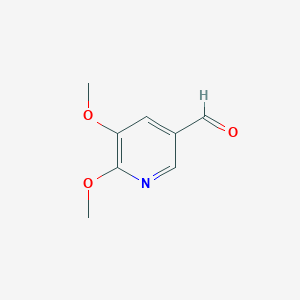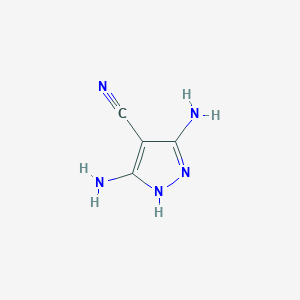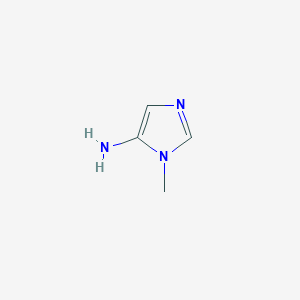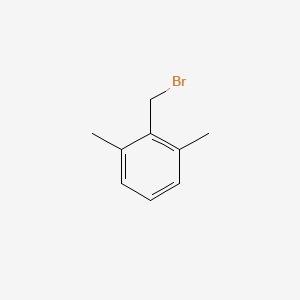
7-Aminoisochinolin
Übersicht
Beschreibung
Isoquinolin-7-amine, also known as 7-Aminoisoquinoline, is a derivative of Isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound and a structural isomer of quinoline . It is a part of many natural plant alkaloids and has a benzene ring fused to a pyridine ring .
Synthesis Analysis
Isoquinoline derivatives can be synthesized by several methods . For instance, a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones . Another efficient one-pot synthesis of isoquinolines involves condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .
Molecular Structure Analysis
The molecular formula of Isoquinolin-7-amine is C9H8N2 . It has a molecular weight of 144.17 g/mol .
Chemical Reactions Analysis
Isoquinoline derivatives have been involved in various chemical reactions. For instance, a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones .
Physical And Chemical Properties Analysis
Isoquinolin-7-amine has a density of 1.2±0.1 g/cm3 . It has a boiling point of 343.1±15.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Synthese von natürlichen Alkaloiden
7-Aminoisochinolin dient als Vorläufer bei der Synthese von natürlichen Alkaloiden. Diese Alkaloide sind strukturell komplex und weisen eine breite Palette biologischer Aktivitäten auf. Die Entwicklung neuer Methoden für die effiziente Synthese von Isochinolin und seinen Derivaten ist ein bedeutendes Forschungsgebiet, insbesondere für Krebs-, Malaria- und andere therapeutische Medikamente .
Medizinische Chemie
In der medizinischen Chemie werden this compound-Derivate auf ihr therapeutisches Potenzial untersucht. Sie gelten aufgrund ihrer vielfältigen Strukturen als wichtige Bestandteile vieler biologisch aktiver Produkte. Die Derivate der Verbindung werden bei der Synthese von Medikamenten eingesetzt, die auf verschiedene Krankheiten abzielen, darunter Krebs und Malaria .
Grüne Chemie
This compound ist in Ansätzen der grünen Chemie zur Synthese heterocyclischer Verbindungen beteiligt. Diese Methoden zielen darauf ab, umweltfreundlicher und nachhaltiger zu sein, wobei katalysierungsfreie Prozesse in Wasser eingesetzt werden, was ein bedeutender Schritt in Richtung umweltfreundlicher chemischer Prozesse ist .
Antikrebsaktivität
Derivate von this compound wurden auf ihre Antikrebsaktivität untersucht. Das Gerüst der Verbindung ist in verschiedenen von der FDA zugelassenen Medikamenten vorhanden und ist aufgrund seines breiten Spektrums an Bio-Reaktionen eine privilegierte Struktur in Arzneimittelentdeckungsprogrammen .
Antioxidative Eigenschaften
Die Forschung konzentrierte sich auch auf die antioxidativen Eigenschaften von this compound-Derivaten. Diese Eigenschaften sind entscheidend für die Entwicklung von Medikamenten, die Zellen vor oxidativem Stress schützen können, der an zahlreichen Krankheiten beteiligt ist .
Entzündungshemmende und antimikrobielle Aktivitäten
This compound-Derivate zeigen entzündungshemmende und antimikrobielle Aktivitäten. Diese Aktivitäten machen sie wertvoll für die Behandlung und Vorbeugung von Infektionen und entzündlichen Erkrankungen .
Kardiovaskuläre Anwendungen
Die kardiovaskulären Wirkungen von this compound-Derivaten sind ein weiterer Anwendungsbereich. Sie werden auf ihr Potenzial zur Behandlung verschiedener Herz-Kreislauf-Erkrankungen untersucht, wobei ihre pharmakologischen Aktivitäten genutzt werden .
Neuropharmakologie
Schließlich spielt this compound eine Rolle in der Neuropharmakologie. Seine Derivate werden auf ihre Auswirkungen auf das Nervensystem untersucht, einschließlich potenzieller Behandlungen für neurodegenerative Erkrankungen und als Bestandteile in neuroprotektiven Therapien .
Wirkmechanismus
Isoquinolin-7-amine, also known as 7-aminoisoquinoline, is a small organic molecule belonging to the class of isoquinolines and derivatives. These compounds contain an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Now, let’s break down the requested aspects:
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can significantly affect drug efficacy and stability.
As scientific knowledge evolves, we may gain deeper insights into its role in health and disease . 🌟
Safety and Hazards
Zukünftige Richtungen
Isoquinoline and its derivatives have demonstrated a wide range of biological activities, attracting considerable attention for the development of new methods for efficient synthesis of isoquinoline and its derivatives . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Biochemische Analyse
Biochemical Properties
Isoquinolin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 1 (CDK1) and cyclin B1 complex, leading to the phosphorylation of histone H3 . These interactions are crucial for its role in cell cycle regulation and apoptosis.
Cellular Effects
Isoquinolin-7-amine has profound effects on different types of cells and cellular processes. It induces mitotic arrest and apoptotic cell death in human cervical cancer cells by activating the spindle assembly checkpoint . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it increases the activation of CDK1/cyclin B1 complex and the phosphorylation of histone H3, leading to cell cycle arrest at the G2/M phase .
Molecular Mechanism
The molecular mechanism of Isoquinolin-7-amine involves its binding interactions with biomolecules and enzyme inhibition. It activates the mitotic spindle checkpoint by inducing the phosphorylation of BubR1 and the association between mitotic arrest deficient 2 (Mad2) and cell division cycle protein 20 . These events ultimately lead to the apoptosis of cancer cells. Additionally, Isoquinolin-7-amine induces α-tubulin polymerization, contributing to spindle abnormalities and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoquinolin-7-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Isoquinolin-7-amine can inhibit tumor growth in HeLa xenograft mice over time . Its stability and degradation products need to be monitored to understand its prolonged impact on cellular processes.
Dosage Effects in Animal Models
The effects of Isoquinolin-7-amine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects. For instance, in BALB/c nu/nu mice bearing a HeLa xenograft, Isoquinolin-7-amine significantly inhibited tumor growth at specific dosages . It is essential to determine the optimal dosage to balance efficacy and toxicity.
Eigenschaften
IUPAC Name |
isoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGUQIQEUWFBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562696 | |
| Record name | Isoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23707-37-1 | |
| Record name | Isoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key photophysical properties of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine and how do they relate to its structure?
A1: N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine (referred to as 2b in the paper) exhibits interesting photophysical properties, particularly its solvatochromism. This means its absorption and emission spectra shift depending on the solvent polarity. [] This behavior arises from the molecule's "push-pull" design, featuring an electron-donating diethylamino group and an electron-withdrawing methylsulfonylphenyl group connected via the isoquinoline core. This creates a dipole moment sensitive to the surrounding solvent environment, impacting its excited state and resulting in shifted emission wavelengths. [] The paper highlights that 2b, along with its counterpart 1a (3-(4-methoxyphenyl)-7-nitroisoquinoline) which possesses an opposite dipole moment, show particularly interesting photophysical profiles. []
Q2: Could you elaborate on potential applications of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine based on its photophysical properties?
A2: The observed solvatochromism of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine suggests its potential utility as a polarity-sensitive fluorescent probe. [] Changes in its emission wavelength depending on the surrounding environment could be used to monitor polarity variations in different systems. This could be valuable in biological imaging, where it could report on the polarity of different cellular compartments. Additionally, the strong fluorescence and large Stokes shifts observed for some of its alkynyl precursors, particularly those with a free aldehyde group (like compounds 8a-c in the paper), make them promising candidates for developing advanced functional materials. [] These could find use in applications like organic light-emitting diodes (OLEDs) or fluorescent sensors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)
![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)
